(S)-1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine
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Overview
Description
OTS186935 (hydrochloride) is a potent inhibitor of the protein methyltransferase SUV39H2, with an IC50 value of 6.49 nM . This compound has shown significant inhibition of tumor growth in mouse xenograft models without any detectable toxicity . It is primarily used in scientific research for its ability to regulate the production of γ-H2AX in cancer cells .
Preparation Methods
The synthetic routes and reaction conditions for OTS186935 (hydrochloride) are not explicitly detailed in the available literature. it is known that the compound is available in various forms, including solid and solution, and can be reconstituted in DMSO for research purposes . Industrial production methods are not publicly disclosed, as the compound is primarily used for research and not for commercial production .
Chemical Reactions Analysis
OTS186935 (hydrochloride) primarily undergoes inhibition reactions with the protein methyltransferase SUV39H2 . The compound does not have extensive documentation on other types of chemical reactions such as oxidation, reduction, or substitution. The major product formed from its reaction is the inhibition of SUV39H2 activity, leading to the regulation of γ-H2AX production in cancer cells .
Scientific Research Applications
OTS186935 (hydrochloride) has several scientific research applications:
Cancer Research: It has shown significant inhibition of tumor growth in mouse xenograft models, making it a valuable tool for studying cancer therapies.
Epigenetics: As an inhibitor of SUV39H2, it is used to study the role of histone methylation in gene expression and chromatin structure.
Drug Development: The compound’s ability to regulate γ-H2AX production in cancer cells makes it a potential candidate for developing new cancer treatments.
Mechanism of Action
OTS186935 (hydrochloride) exerts its effects by inhibiting the protein methyltransferase SUV39H2 . This inhibition leads to a decrease in histone H3 lysine 9 tri-methylation levels, which in turn affects the formation of phosphorylated H2AX (γ-H2AX) . The reduction of γ-H2AX levels sensitizes cancer cells to chemotherapeutic agents like doxorubicin, thereby enhancing their efficacy .
Comparison with Similar Compounds
OTS186935 (hydrochloride) is unique in its potent inhibition of SUV39H2 and its ability to regulate γ-H2AX production without detectable toxicity . Similar compounds include:
EPZ004777: A DOT1L-specific methyltransferase inhibitor used in leukemia research.
EPZ-5676: An improved version of EPZ004777, showing complete regression of leukemia in a rat xenograft model.
OTS186935 (hydrochloride) stands out due to its specific inhibition of SUV39H2 and its significant tumor growth inhibition in mouse models .
Properties
Molecular Formula |
C25H26ClN5O2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3/t18-/m0/s1 |
InChI Key |
YDTCRGKEOJGNHD-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC |
Origin of Product |
United States |
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